N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, an ethyl group, and a trifluoromethyl group attached to a nicotinamide. Each of these components could potentially contribute to the compound’s overall properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and pyrazole rings suggests that the compound could have aromatic properties. The trifluoromethyl group could introduce a degree of polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The furan ring is known to be reactive due to the presence of an oxygen atom, which can participate in a variety of reactions. The pyrazole ring might also be involved in reactions like electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and boiling point .Scientific Research Applications
Synthesis and Biological Activity
Several studies have focused on the synthesis and evaluation of biological activities of nicotinamide derivatives. For instance, Patel and Shaikh (2010) synthesized new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole, displaying antimicrobial activity against a range of bacteria and fungi (Patel & Shaikh, 2010). Ismail et al. (2003) synthesized 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine derivatives and evaluated their antiprotozoal activity, showing effectiveness against Trypanosoma and Plasmodium species, with some compounds demonstrating curative effects in an in vivo mouse model (Ismail et al., 2003).
Therapeutic Potential and Antioxidant Evaluation
Brzozowski et al. (2008) explored the therapeutic potential of 1-methylnicotinamide against acute gastric lesions induced by stress, highlighting its anti-inflammatory and gastroprotective effects (Brzozowski et al., 2008). Gouda et al. (2016) focused on the synthesis and antioxidant evaluation of some nicotinonitriles, showcasing their potential in creating compounds with antioxidant properties (Gouda et al., 2016).
Structural and Optical Properties
Trzesowska-Kruszynska (2011) explored the structural, electronic, and optical properties of furan-2-carboxaldehyde and 2-acetylthiophene nicotinoylhydrazone, providing insights into their molecular structures and tautomeric forms, as well as their behavior in different states (Trzesowska-Kruszynska, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c17-16(18,19)14-2-1-11(7-21-14)15(24)20-4-5-23-9-13(8-22-23)12-3-6-25-10-12/h1-3,6-10H,4-5H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISNIAQFQHSMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCN2C=C(C=N2)C3=COC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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